

# Next-Generation Menin-MLL Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MI-463    |           |
| Cat. No.:            | B15572302 | Get Quote |

The landscape of targeted therapies for acute leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements or Nucleophosmin 1 (NPM1) mutations is rapidly evolving. Following the pioneering work on early inhibitors like **MI-463**, a new wave of potent and selective menin-MLL interaction inhibitors has entered clinical development, demonstrating significant promise in treating these aggressive hematological malignancies. This guide provides a comprehensive comparison of the leading next-generation menin-MLL inhibitors: Revumenib (SNDX-5613), Ziftomenib (KO-539), and DSP-5336 (Enzomenib), with **MI-463** as a benchmark.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

## **Performance Comparison of Menin-MLL Inhibitors**

The efficacy of menin-MLL inhibitors is primarily assessed by their ability to disrupt the menin-MLL protein-protein interaction, leading to anti-proliferative effects in leukemia cells harboring MLL rearrangements or NPM1 mutations. The following tables summarize the key preclinical and clinical data for MI-463 and the next-generation inhibitors.

### **Preclinical Activity: In Vitro Potency**

The in vitro potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in biochemical assays that quantify the disruption of the menin-MLL



interaction, and their half-maximal growth inhibition (GI50) in various leukemia cell lines.

| Inhibitor                      | Target    | IC50<br>(Menin-MLL<br>Interaction) | Cell Line                                | GI50 / IC50<br>(Proliferatio<br>n) | Citation(s) |
|--------------------------------|-----------|------------------------------------|------------------------------------------|------------------------------------|-------------|
| MI-463                         | Menin-MLL | 15.3 nM                            | MLL-AF9<br>transformed<br>BMCs           | 0.23 μΜ                            |             |
| MV4-11                         | -         |                                    |                                          |                                    |             |
| Revumenib                      | Menin-MLL | K <sub>i</sub> of 0.149<br>nM      | MV4;11,<br>RS4;11,<br>MOLM-13,<br>KOPN-8 | 10-20 nM                           | [1][2]      |
| Ziftomenib                     | Menin-MLL | -                                  | MOLM13,<br>MV411, OCI-<br>AML2 (MLL-r)   | <25 nM                             | [3]         |
| OCI-AML3<br>(NPM1mut)          | <25 nM    | [3]                                |                                          |                                    |             |
| DSP-5336                       | Menin-MLL | ≤ 50 nM (TR-<br>FRET)              | MV4-11<br>(MLL-AF4)                      | 10.2 nM                            | [4]         |
| MOLM-13<br>(MLL-AF9)           | 14.7 nM   | [4]                                |                                          |                                    |             |
| KOPN-8<br>(MLL-ENL)            | 30.8 nM   | [4]                                | _                                        |                                    |             |
| OCI-AML3<br>(NPM1<br>mutation) | 15.3 nM   | [4]                                |                                          |                                    |             |

## **Clinical Efficacy and Safety Overview**

Clinical trials have provided valuable insights into the efficacy and safety profiles of these next-generation inhibitors in patients with relapsed or refractory acute leukemia.



| Inhibitor                    | Clinical<br>Trial            | Patient<br>Population                                       | Key<br>Efficacy<br>Results                       | Common<br>Adverse<br>Events<br>(Grade ≥3)                                                                        | Citation(s) |
|------------------------------|------------------------------|-------------------------------------------------------------|--------------------------------------------------|------------------------------------------------------------------------------------------------------------------|-------------|
| Revumenib                    | AUGMENT-<br>101 (Phase<br>2) | R/R KMT2A-<br>rearranged<br>Leukemia                        | CR + CRh<br>Rate: 22.8%<br>ORR: 63.2%            | Febrile neutropenia (37.2%), Differentiation syndrome (16.0%), QTc prolongation (13.8%)                          | [5]         |
| AUGMENT-<br>101 (Phase<br>2) | R/R NPM1-<br>mutated AML     | CR + CRh<br>Rate: 23.4%<br>ORR: 46.9%                       | QTcF<br>prolongation<br>(22.6%)                  | [6][7]                                                                                                           |             |
| Ziftomenib                   | KOMET-001<br>(Phase 2)       | R/R NPM1-<br>mutated AML                                    | CR Rate:<br>30% (at 600<br>mg)                   | Differentiation syndrome (13%), Anemia, Febrile neutropenia, Thrombocyto penia (≤5% each), QTc prolongation (2%) | [8][9]      |
| DSP-5336                     | Phase 1/2                    | R/R KMT2A-<br>rearranged or<br>NPM1-<br>mutated<br>Leukemia | ORR (at ≥140<br>mg BID):<br>57% CR +<br>CRh: 24% | Differentiation<br>syndrome<br>(5.7% total,<br>no Grade ≥3<br>reported)                                          | [10]        |

## **Signaling Pathways and Experimental Workflows**



To provide a deeper understanding of the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

## **Menin-MLL Signaling Pathway and Inhibition**

The interaction between menin and the MLL1 protein (or its fusion products in MLL-rearranged leukemia) is crucial for the recruitment of the histone methyltransferase complex to target genes, such as HOXA9 and MEIS1. This leads to their aberrant expression, driving leukemogenesis. Menin inhibitors competitively bind to a pocket on menin, preventing its interaction with MLL and thereby blocking the downstream oncogenic signaling.



Click to download full resolution via product page

Caption: Menin-MLL signaling pathway and the mechanism of action of menin inhibitors.

## **Experimental Workflow for Preclinical Evaluation**

The preclinical assessment of novel menin-MLL inhibitors follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.





Click to download full resolution via product page

Caption: A typical preclinical experimental workflow for the development of menin-MLL inhibitors.



## **Experimental Protocols**

Detailed and reproducible experimental protocols are critical for the evaluation of drug candidates. Below are representative protocols for key assays used in the characterization of menin-MLL inhibitors.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the disruption of the menin-MLL protein-protein interaction by a small molecule inhibitor.

Objective: To determine the IC50 value of a test compound for the menin-MLL interaction.

#### Materials:

- Recombinant human menin protein (e.g., with a His-tag)
- Biotinylated peptide derived from MLL (containing the menin-binding motif)
- Europium-labeled anti-His antibody (Donor)
- Streptavidin-conjugated fluorophore (e.g., XL665 or d2) (Acceptor)
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
- 384-well low-volume black plates
- · Test compounds dissolved in DMSO

#### Procedure:

- Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds to the 384-well assay plate.
- Reagent Preparation: Prepare a master mix of the assay components in the assay buffer.
   The final concentrations should be optimized, but typical ranges are:



Menin-His: 5-10 nM

Biotin-MLL peptide: 10-20 nM

Europium-labeled anti-His antibody: 1-2 nM

Streptavidin-conjugated acceptor: 20-40 nM

Assay Reaction: Add the master mix to the assay plate containing the compounds.

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

 Detection: Read the plate on a TR-FRET-compatible plate reader. Excite the donor fluorophore (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay (e.g., 60 μs).

• Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Cell Viability (MTT) Assay**

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the GI50 value of a test compound in leukemia cell lines.

#### Materials:

- Leukemia cell lines (e.g., MV4-11, MOLM-13)
- · Complete cell culture medium
- 96-well clear flat-bottom plates
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

#### Procedure:

- Cell Seeding: Seed the leukemia cells in the 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete medium.
- Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a
  vehicle control (DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified
   5% CO2 incubator.
- MTT Addition: Add 10  $\mu$ L of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
- Formazan Solubilization: Add 100 μL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance (no-cell control) from all readings.
   Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.

### Mouse Xenograft Model of MLL-Rearranged Leukemia

This in vivo model is used to evaluate the anti-tumor efficacy and tolerability of a menin-MLL inhibitor.

Objective: To assess the effect of a test compound on tumor growth and survival in a mouse model of MLL-rearranged leukemia.

#### Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG mice)



- MLL-rearranged leukemia cell line (e.g., MV4-11)
- Matrigel (optional, for subcutaneous injection)
- Test compound formulated for in vivo administration
- Vehicle control

#### Procedure:

- Cell Implantation: Inject a suspension of leukemia cells (e.g., 5 x 10<sup>6</sup> cells in PBS) into the mice. This can be done intravenously (tail vein) to establish a disseminated leukemia model or subcutaneously to form solid tumors.
- Tumor Establishment: Allow the tumors to establish and reach a palpable size (for subcutaneous models) or for signs of leukemia to appear (for disseminated models).
- Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
- Monitoring:
  - For subcutaneous models, measure tumor volume with calipers regularly (e.g., every 2-3 days).
  - For disseminated models, monitor for signs of disease progression (e.g., weight loss, hind limb paralysis) and overall survival.
  - Monitor the body weight of all mice as an indicator of toxicity.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a
  predetermined size or when mice in the control group show signs of advanced disease),
  euthanize the mice and collect tumors and/or tissues for further analysis (e.g.,
  pharmacodynamic markers).
- Data Analysis: Compare the tumor growth inhibition or survival rates between the treatment and control groups to evaluate the efficacy of the compound.



This guide provides a comparative overview of the next-generation menin-MLL inhibitors and is intended to be a valuable resource for the scientific community. The provided data and protocols should aid in the design and interpretation of future research in this exciting and rapidly advancing field of cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax PMC [pmc.ncbi.nlm.nih.gov]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 5. ascopubs.org [ascopubs.org]
- 6. AUGMENT-101: Phase II results of revumenib in NPM1-mutated R/R AML [aml-hub.com]
- 7. Menin inhibition with revumenib for NPM1-mutated relapsed or refractory acute myeloid leukemia: the AUGMENT-101 study | Blood | American Society of Hematology [ashpublications.org]
- 8. ASCO American Society of Clinical Oncology [asco.org]
- 9. Kura Oncology Presents Updated Clinical Data from KOMET-001 Trial of Menin Inhibitor Ziftomenib at ASH Annual Meeting | Blood Cancer United [bloodcancerunited.org]
- 10. onclive.com [onclive.com]
- To cite this document: BenchChem. [Next-Generation Menin-MLL Inhibitors: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572302#next-generation-menin-mll-inhibitors-after-mi-463]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com